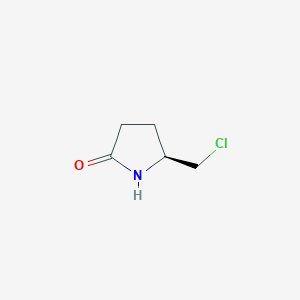

(S)-5-(Chloromethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(chloromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZYLPIDORLKM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503703 | |

| Record name | (5S)-5-(Chloromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-04-0 | |

| Record name | (5S)-5-(Chloromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Synthetic Utility of S 5 Chloromethyl Pyrrolidin 2 One

Reactivity and Derivatization at the Chloromethyl Group

The chloromethyl group is the primary site of reactivity in (S)-5-(Chloromethyl)pyrrolidin-2-one, readily undergoing nucleophilic substitution and participating in rearrangement and cyclization reactions.

Nucleophilic Substitution Reactions for Functional Group Interconversion

The chlorine atom on the methyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide variety of functional groups. These reactions typically proceed via an SN2 mechanism, which involves the inversion of stereochemistry at the carbon center. youtube.comyoutube.comlibretexts.org

Common nucleophiles used in these transformations include:

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be reduced to a primary amine.

Cyanides: Nucleophilic attack by cyanide ions introduces a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Thiolates: Thiolates, such as the sodium salt of p-methylthiophenol, can displace the chloride to form thioethers. sciforum.net These thioethers can be subsequently oxidized to sulfones. sciforum.net

Amines: Primary and secondary amines can be used to introduce substituted amino groups.

These functional group interconversions are crucial for the synthesis of more complex molecules, including various biologically active compounds.

Rearrangement and Cyclization Reactions Involving the Chloromethyl Unit

The chloromethyl group can participate in intramolecular reactions, leading to the formation of new ring systems. A key example is the synthesis of azabicyclic compounds. nih.gov For instance, treatment of N-substituted (S)-5-(chloromethyl)pyrrolidin-2-one derivatives with a base can induce an intramolecular SN2 cyclization, where the nitrogen of a substituent attacks the chloromethyl carbon, to form bicyclic morpholines and piperazines. nih.gov

These cyclization reactions are highly valuable for constructing the core structures of various natural products and pharmaceutical agents, such as analogues of epibatidine (B1211577), a potent analgesic. rsc.orgnih.govnih.govrsc.orgresearchgate.net

Modifications and Functionalization of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring itself can be modified at several positions, offering further avenues for creating diverse molecular architectures.

N-Functionalization and its Impact on Reactivity and Stereocontrol

The nitrogen atom of the pyrrolidin-2-one ring can be readily functionalized. This is often achieved by deprotonation with a strong base followed by reaction with an electrophile. Common N-substituents include alkyl, acyl, and protecting groups like the tert-butoxycarbonyl (Boc) group. sigmaaldrich.com

N-functionalization has a significant impact on the reactivity of the molecule and the stereochemical outcome of subsequent reactions. rsc.org For example, the nature of the N-substituent can influence the conformation of the pyrrolidine (B122466) ring, thereby affecting the facial selectivity of reactions at other positions. In the synthesis of epibatidine analogues, the choice of the N-substituent is critical for controlling the stereochemistry of the final product. rsc.org

Strategic Functionalization at C-1, C-3, and C-4 Positions

While the C-5 position is defined by the chloromethyl group, the C-1 (carbonyl carbon), C-3, and C-4 positions of the pyrrolidin-2-one ring can also be functionalized, although this is often more challenging.

C-1 Position: The carbonyl group can undergo standard carbonyl chemistry, such as reduction to an alcohol or reaction with organometallic reagents. However, these reactions can sometimes lead to ring opening.

C-3 and C-4 Positions: Functionalization at the C-3 and C-4 positions typically requires more elaborate synthetic strategies. rsc.org This can involve the use of a pre-functionalized starting material or the activation of these positions through various chemical methods. For example, the formation of an enolate at the C-3 position allows for subsequent alkylation or acylation. Recent methods have also explored cascade reactions of N-substituted piperidines to selectively synthesize functionalized pyrrolidin-2-ones. rsc.orgresearchgate.net

The ability to functionalize these positions greatly expands the range of accessible molecular scaffolds.

Stereochemical Implications of Transformations

The (S)-configuration of the starting material, (S)-5-(chloromethyl)pyrrolidin-2-one, is a key feature that is often exploited to synthesize enantiomerically pure products. masterorganicchemistry.comyoutube.com

As mentioned earlier, nucleophilic substitution at the chloromethyl group typically proceeds with inversion of configuration via an SN2 mechanism. youtube.comyoutube.comlibretexts.org This allows for the predictable formation of a new stereocenter with the (R)-configuration.

In cyclization reactions, the stereochemistry of the starting material dictates the stereochemistry of the newly formed bicyclic system. nih.gov The intramolecular nature of the reaction often leads to a high degree of stereocontrol, resulting in the formation of a single diastereomer. This stereospecificity is crucial in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. nih.gov

The field of asymmetric synthesis often utilizes such chiral building blocks to control the stereochemical outcome of reactions, and (S)-5-(chloromethyl)pyrrolidin-2-one serves as an excellent example of this principle in action. mdpi.commdpi.com

Retention of Stereochemical Integrity at the C-5 Chiral Center

A cornerstone of the synthetic utility of (S)-5-(Chloromethyl)pyrrolidin-2-one is the ability to perform nucleophilic substitution reactions on the chloromethyl side chain without compromising the stereochemical integrity of the C-5 chiral center. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

Since the bond between the chiral C-5 carbon and the pyrrolidinone ring is not broken or directly involved in the reaction, its (S)-configuration is preserved throughout the transformation. This allows the compound to act as a reliable chiral synthon, introducing a stereochemically defined C-5 substituted pyrrolidinone moiety into a target molecule. A wide array of nucleophiles can be employed, leading to a diverse set of optically active derivatives. For example, reaction with sodium azide yields (S)-5-(azidomethyl)pyrrolidin-2-one, a precursor to the corresponding amine, while reaction with thiols or amines provides access to sulfur- and nitrogen-linked analogues. nih.govnih.gov The retention of stereochemistry under these mild conditions has been noted in the synthesis of various optically active 2-pyrrolidinones. nih.gov

| Nucleophile | Reagent Example | Product Structure | Product Name | Reference |

|---|---|---|---|---|

| Azide | Sodium Azide (NaN3) | (S)-5-(Azidomethyl)pyrrolidin-2-one | nih.govnih.gov | |

| Amine | Ammonia (NH3) | (S)-5-(Aminomethyl)pyrrolidin-2-one | ||

| Phthalimide | Potassium Phthalimide | (S)-2-((5-Oxopyrrolidin-2-yl)methyl)isoindoline-1,3-dione | nih.gov | |

| Thiocyanate | Potassium Thiocyanate (KSCN) | (S)-5-(Thiocyanatomethyl)pyrrolidin-2-one | nih.gov | |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (S)-5-((Phenylthio)methyl)pyrrolidin-2-one | nih.gov |

Diastereoselective Induction in Remote Positions of the Pyrrolidinone Ring

The chiral center at C-5 exerts a significant stereodirecting influence on reactions occurring at other positions within the pyrrolidinone ring, a phenomenon known as diastereoselective induction. The substituent at C-5 creates a sterically biased environment, forcing incoming reagents to approach the ring from the less hindered face. This principle is commonly exploited in the alkylation of pyrrolidinone enolates and the reduction of carbonyl groups introduced at the C-3 or C-4 positions.

For instance, deprotonation of an N-protected (S)-pyrrolidinone derivative at the C-3 position generates a planar enolate. The C-5 substituent, projecting from one side of the ring, sterically shields that face. Consequently, an incoming electrophile, such as an alkyl halide, will preferentially approach from the opposite, less hindered face, leading to the formation of the trans-diastereomer as the major product. rsc.org The level of diastereoselectivity can be influenced by the nature of the electrophile and the reaction conditions. rsc.org

Similarly, the reduction of a ketone at the C-3 position is also highly diastereoselective. According to the Felkin-Ahn model, the nucleophile (e.g., a hydride from NaBH₄) will attack the carbonyl carbon from the trajectory that is least sterically encumbered by the adjacent C-5 substituent. uvic.ca This results in the preferential formation of one diastereomeric alcohol. Studies on the reduction of 2,3-dioxo-pyrrolidines have confirmed that the steric bulk of the C-5 substituent has a profound influence on the diastereoselectivity of the reduction at C-3. koreascience.kr

| Reaction Type | Substrate | Reagents | Major Product Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Alkylation | N-Protected (S)-Pyroglutamate | 1. LDA, THF, -78°C 2. Benzyl bromide | trans-3-benzyl | >95:5 | rsc.org |

| Reduction | (S)-5-Phenyl-pyrrolidine-2,3-dione derivative | NaBH4, AcOH | (3R,5S)-3-hydroxy | High | koreascience.kr |

| Fluorination | N-Protected (S)-Pyroglutamate derivative | 1. KHMDS 2. N-Fluorobenzenesulfonimide (NFSi) | trans-4-fluoro | Complete diastereoselectivity | koreascience.kr |

Applications of S 5 Chloromethyl Pyrrolidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Construction of Architecturally Complex Chiral Scaffolds

The inherent chirality and functional handles of (S)-5-(chloromethyl)pyrrolidin-2-one make it an excellent starting point for the synthesis of complex chiral scaffolds. The chloromethyl group serves as a versatile electrophilic site for the introduction of various substituents via nucleophilic substitution reactions. This allows for the elaboration of the pyrrolidinone core into more intricate structures.

For instance, the nitrogen atom of the lactam can be protected, and the resulting enolate can undergo diastereoselective alkylation at the C3 position. This strategy, combined with the subsequent modification of the C5 chloromethyl group, enables the synthesis of highly substituted pyrrolidinone derivatives with multiple stereocenters. These derivatives can serve as key intermediates in the synthesis of diverse molecular architectures. The stereochemical outcome of these alkylations is often directed by the existing stereocenter at C5, making it a reliable chiral auxiliary. wikipedia.orgstackexchange.com

Furthermore, the pyrrolidinone ring itself can be a precursor to other cyclic systems. Ring-expansion strategies, for example, can be employed to convert the five-membered pyrrolidine (B122466) core into six-membered piperidine (B6355638) structures, opening avenues to a different class of chiral scaffolds.

Precursor to Enantiomerically Pure γ-Lactams and Related Nitrogen Heterocycles

(S)-5-(Chloromethyl)pyrrolidin-2-one is, by its nature, an enantiomerically pure γ-lactam. Its primary utility in this context is as a starting material for the synthesis of a wide array of more complex and functionally diverse γ-lactams and other nitrogen-containing heterocycles. The reactivity of the chloromethyl group is central to these transformations.

Nucleophilic displacement of the chloride with various nucleophiles introduces diverse side chains at the C5 position, leading to a library of 5-substituted-2-pyrrolidinones. fishersci.ca For example, reaction with amines, thiols, or carbon nucleophiles can furnish novel pyrrolidinone derivatives. These reactions typically proceed with retention of the stereochemistry at the C5 position.

Moreover, the lactam nitrogen can be alkylated or acylated, providing further points for molecular diversification. The combination of N-functionalization and C5-substitution allows for the creation of a vast number of enantiomerically pure γ-lactams with tailored properties for various applications, including as ligands for asymmetric catalysis or as building blocks for pharmacologically active compounds. researchgate.netnih.govmdpi.com The synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles, which can act as organocatalysts, from related pyrrolidine precursors highlights the potential for creating novel heterocyclic systems. researchgate.net

Facilitating the Generation of All-Carbon Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. The steric hindrance around such centers makes their construction difficult. (S)-5-(Chloromethyl)pyrrolidin-2-one can serve as a chiral template to facilitate the diastereoselective formation of these challenging stereocenters.

One established strategy involves the alkylation of enolates derived from N-acylated pyrrolidinones. By carefully selecting the N-acyl group and the reaction conditions, the enolate can be generated and subsequently alkylated at the C3 position. When a prochiral electrophile is used, the existing stereocenter at C5 can effectively control the stereochemical outcome of the alkylation, leading to the formation of a new stereocenter at C3. If the substrate is appropriately substituted at C3 prior to enolization and alkylation, an all-carbon quaternary center can be generated. uwo.calibretexts.org The diastereoselectivity of these reactions is often high, a testament to the powerful directing effect of the chiral pyrrolidinone scaffold. stackexchange.comuwo.ca While direct examples using (S)-5-(chloromethyl)pyrrolidin-2-one are not extensively documented in readily available literature, the principle has been demonstrated with closely related pyroglutamate (B8496135) derivatives. uwo.ca

Synthesis of Chiral β-Amino Acids and Analogues from Pyrrolidinone Intermediates

Chiral β-amino acids are crucial components of numerous natural products and peptidomimetics, often imparting unique conformational properties and resistance to enzymatic degradation. The pyrrolidinone ring of (S)-5-(chloromethyl)pyrrolidin-2-one can be envisioned as a cyclic precursor to acyclic β-amino acid derivatives through ring-opening reactions.

A common synthetic route involves the hydrolysis or alcoholysis of the lactam ring. For instance, after suitable functionalization at the C5 position (displacing the chloride), the lactam can be opened under acidic or basic conditions to yield a γ-amino acid derivative. Subsequent chemical manipulations can then lead to the desired β-amino acid structure. While direct routes from (S)-5-(chloromethyl)pyrrolidin-2-one are not frequently reported, the general strategy of using pyroglutamic acid derivatives for this purpose is well-established. nih.govrsc.orgwustl.edu The synthesis of β²,²-amino acids, which bear a quaternary stereocenter, has been achieved through the stereoselective alkylation of isoserine derivatives, which can be conceptually linked to the functionalization of pyrrolidinone-type structures. nih.gov

Contributions to Target-Oriented Synthesis of Natural Products and Analogues

The pyrrolidine ring is a common motif in a vast array of natural products, particularly alkaloids, which often exhibit significant biological activity. mdpi.comnih.govresearchgate.netrsc.org (S)-5-(Chloromethyl)pyrrolidin-2-one, and its precursor (S)-pyroglutamic acid, are frequently employed as chiral starting materials in the total synthesis of these complex molecules. nih.govnih.govnih.gov

The utility of this building block is exemplified in the synthesis of kainic acid analogues. Kainic acid is a potent neuroexcitatory amino acid, and its derivatives are of interest for studying glutamate (B1630785) receptors. Syntheses of these analogues have utilized stereoselective transformations starting from pyroglutamate-derived intermediates, where the C5 substituent is crucial for building the characteristic side chain of the kainate skeleton. rsc.orgresearchgate.net

Furthermore, the pyrrolizidine (B1209537) and indolizidine alkaloids, which feature fused bicyclic systems containing a pyrrolidine ring, are another class of natural products where this chiral synthon has proven invaluable. The synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid, and its stereoisomers has been accomplished using strategies that originate from (S)-pyroglutamic acid, demonstrating the power of this starting material in constructing complex, polycyclic natural products. nih.gov The chloromethyl derivative provides a reactive handle to initiate the construction of the second ring system.

Analytical and Spectroscopic Characterization Methodologies for Stereochemical Purity and Structural Elucidation of S 5 Chloromethyl Pyrrolidin 2 One Derivatives

Determination of Enantiomeric Excess and Diastereomeric Ratio

Ensuring the stereochemical integrity of (S)-5-(Chloromethyl)pyrrolidin-2-one is paramount for its applications. The enantiomeric excess (e.e.) and, in the case of its derivatives, the diastereomeric ratio (d.r.), are critical quality attributes. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for resolving enantiomers and determining their relative abundance. For pyrrolidinone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven effective. nih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. A typical chiral HPLC method for a pyrrolidinone derivative would involve a normal-phase eluent system.

Interactive Data Table: Illustrative Chiral HPLC Conditions for Pyrrolidinone Derivatives

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Expected tR (S)-enantiomer | ~ 8.5 min |

| Expected tR (R)-enantiomer | ~ 10.2 min |

Note: The retention times (tR) are hypothetical and serve as an illustrative example of enantiomeric separation.

NMR Spectroscopy with Chiral Auxiliaries/Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess. In an achiral environment, the NMR spectra of enantiomers are identical. However, the addition of a chiral auxiliary agent can induce chemical shift non-equivalence for the protons of the two enantiomers. scispace.com Chiral derivatizing agents (CDAs) react with the analyte to form diastereomers, which have distinct NMR spectra. nih.gov For (S)-5-(Chloromethyl)pyrrolidin-2-one, derivatization at the nitrogen atom could be a viable strategy.

Alternatively, chiral solvating agents (CSAs) or chiral shift reagents (CSRs), such as lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. lookchem.com These reagents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to the separation of specific proton signals in the ¹H NMR spectrum. lookchem.com The relative integration of these separated signals provides a direct measure of the enantiomeric excess. kit.edu

Advanced Spectroscopic Techniques for Structural Confirmation

Beyond establishing stereochemical purity, the unambiguous confirmation of the covalent structure of (S)-5-(Chloromethyl)pyrrolidin-2-one and its derivatives is essential.

2D NMR Spectroscopy: Two-dimensional NMR techniques are indispensable for the complete structural elucidation of complex organic molecules. youtube.com For (S)-5-(Chloromethyl)pyrrolidin-2-one, a combination of 2D NMR experiments would provide comprehensive structural information:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrolidine (B122466) ring and the chloromethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connectivity between the chloromethyl group and the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help in confirming the stereochemistry, particularly the cis or trans relationship of substituents in more complex derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with very high accuracy. longdom.orgresearchgate.net By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can confirm the molecular formula of (S)-5-(Chloromethyl)pyrrolidin-2-one (C₅H₈ClNO). This technique is also invaluable for identifying and characterizing reaction products and potential impurities. nih.govnih.gov The unique isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, providing further confirmation of the compound's identity. nih.govrsc.org

Interactive Data Table: Expected NMR and HRMS Data for (S)-5-(Chloromethyl)pyrrolidin-2-one

| Data Type | Expected Value/Observation |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~ 6.5 (br s, 1H, NH), 4.0-4.2 (m, 1H, H5), 3.6-3.8 (m, 2H, CH₂Cl), 2.3-2.6 (m, 2H, H3), 1.9-2.1 (m, 2H, H4) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ ~ 177 (C2), 58 (C5), 48 (CH₂Cl), 30 (C3), 25 (C4) |

| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₅H₉ClNO⁺: 134.0367; found: 134.036x (within 5 ppm) |

Note: The chemical shifts (δ) are approximate and based on analogous structures.

X-ray Crystallography for Absolute Configuration Assignment

While chiral chromatography and NMR can determine enantiomeric purity, X-ray crystallography provides the most definitive method for assigning the absolute configuration of a chiral molecule. nih.gov By obtaining a suitable single crystal of (S)-5-(Chloromethyl)pyrrolidin-2-one or a derivative, its three-dimensional structure can be determined at the atomic level. mdpi.commdpi.com

The analysis of the diffraction data allows for the determination of bond lengths, bond angles, and the precise spatial arrangement of all atoms in the crystal lattice. For assigning the absolute configuration, the anomalous dispersion effect of the atoms is utilized, often requiring the presence of a heavier atom (like chlorine in this case) or by derivatizing with a molecule of known absolute configuration. nih.gov The resulting crystallographic data, including the Flack parameter, provides an unambiguous assignment of the (S) or (R) configuration at the stereocenter. uni-hannover.de

Interactive Data Table: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| Unit-cell dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Calculated density | g/cm³ |

| Flack parameter | A value close to zero confirms the correct absolute stereochemistry. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Broader Research Implications and Future Directions in Chiral Pyrrolidinone Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The demand for enantiomerically pure pyrrolidinone derivatives has spurred significant research into novel stereoselective synthetic methods. These approaches can be broadly categorized into two main strategies: the functionalization of existing chiral precursors and the de novo construction of the pyrrolidinone ring from acyclic starting materials. mdpi.comnih.govresearchgate.net

Recent advances focus on the development of highly efficient catalytic systems that can control stereochemistry with high precision. Organocatalysis, in particular, has emerged as a powerful tool. mdpi.com Chiral proline-based organocatalysts and their derivatives have been extensively studied for their ability to mediate asymmetric aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions to construct substituted chiral pyrrolidines. mdpi.com For instance, novel dipeptide-like organocatalysts have demonstrated high stereoselectivity in asymmetric aldol reactions under environmentally friendly conditions like in brine or under solvent-free ball milling. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles represent a highly effective method for the diastereoselective synthesis of densely substituted pyrrolidines, capable of generating up to four stereogenic centers in a single step. ua.eschemistryviews.orgnih.gov The use of chiral auxiliaries, such as the N-tert-butanesulfinylimine group, has proven effective in guiding the stereochemical outcome of these cycloadditions. ua.eschemistryviews.org

Future efforts in this area are directed towards the discovery of new catalytic systems with broader substrate scopes, higher turnover numbers, and the ability to operate under milder and more sustainable reaction conditions. The development of continuous flow protocols is also a promising avenue for the scalable and efficient production of chiral pyrrolidinone libraries. rsc.org

Table 1: Comparison of Stereoselective Synthetic Methodologies for Chiral Pyrrolidinones

| Methodology | Key Features | Recent Advancements |

|---|---|---|

| Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. mdpi.com | Development of novel dipeptide and prolinamide-based catalysts for asymmetric aldol and Michael reactions. mdpi.com |

| 1,3-Dipolar Cycloaddition | Convergent synthesis, generation of multiple stereocenters. ua.eschemistryviews.org | Use of chiral N-tert-butanesulfinyl imines for diastereoselective synthesis of polysubstituted pyrrolidines. ua.eschemistryviews.org |

| Metal Catalysis | High efficiency and selectivity, diverse transformations. nih.govmorressier.com | Copper-catalyzed enantioselective [3 + 2] cycloadditions and iron-catalyzed C-H amination. nih.govmorressier.com |

| Enzymatic/Biocatalytic Methods | High enantioselectivity, mild reaction conditions. | Increased use of enzymes for kinetic resolution and asymmetric synthesis of pyrrolidinone precursors. |

| Continuous Flow Synthesis | Scalability, rapid reaction times, improved safety. rsc.org | Establishment of continuous flow protocols for the diastereoselective synthesis of functionalized pyrrolidines. rsc.org |

Expansion of the Synthetic Scope and Accessibility to Diversified Chiral Pyrrolidinone Derivatives

The ultimate goal of developing new synthetic methodologies is to expand the accessible chemical space of chiral pyrrolidinone derivatives for various applications. Researchers are continuously seeking to broaden the range of substituents and stereochemical configurations that can be incorporated into the pyrrolidinone framework.

The synthesis of pyrrolidinone-based scaffolds is crucial for the development of new therapeutic agents. nih.govnih.gov For example, an improved synthesis of chiral pyrrolidinone inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, enabling more extensive structure-activity relationship (SAR) studies. nih.gov The ability to synthesize libraries of structurally diverse pyrrolidinones is essential for identifying lead compounds in drug discovery. rsc.org

Methodologies that allow for the late-stage functionalization of complex molecules are particularly valuable. This approach enables the rapid diversification of advanced intermediates, accelerating the drug discovery process. The development of robust reactions with broad functional group tolerance is key to achieving this. For instance, a photo-promoted ring contraction of pyridines with silylborane has been developed to produce pyrrolidine (B122466) derivatives with high functional group compatibility. nih.gov

The future in this area lies in the integration of automated synthesis platforms and computational modeling to design and create novel pyrrolidinone libraries with desired properties. The development of modular synthetic routes that allow for the easy variation of multiple substituents will be critical for exploring the vast chemical space of chiral pyrrolidinones and unlocking their full potential in various scientific disciplines. acs.orgnih.gov

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| (S)-5-(Chloromethyl)pyrrolidin-2-one |

| (2S)-2-[4-(Chloromethyl)-2-oxo-1-pyrrolidinyl]butanamide |

| 2-(Chloromethyl)pyrrolidine |

| γ-Nonalactone |

| (2S)-2-(5-Nonyl-2-oxo-1-pyrrolidinyl)butanamide |

| (S)-Proline |

| N-tert-Butanesulfinylimine |

| Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate |

| 5-(3,4,5-Trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one |

Q & A

Q. What are the optimal synthetic routes for (S)-5-(Chloromethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis of (S)-5-(Chloromethyl)pyrrolidin-2-one often involves functional group transformations of pyrrolidinone derivatives. For example, a multi-step synthesis starting from pyroglutamic acid includes reduction, acylation, and nucleophilic substitution. Key steps include:

- Reduction and Tosylation : Pyroglutamic acid is reduced to the alcohol intermediate, followed by tosylation to introduce a leaving group .

- Cyanide Substitution : Reaction with NaCN in DMF replaces the tosyl group with a cyanomethyl group, which is later hydrolyzed or reduced .

- Chlorination : The chloromethyl group is introduced via substitution reactions, often requiring catalysts like Pd/Al₂O₃ under hydrogenation conditions .

Q. Critical Factors :

- Temperature control (e.g., 50°C for solubility optimization) .

- Catalyst selection (e.g., Pd-based catalysts for hydrogenation steps) .

- Solvent polarity (DMF or THF for nucleophilic substitutions) .

| Reaction Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Tosylation | ~80% | TsCl, pyridine, 0°C → RT | |

| Cyanide Substitution | ~65% | NaCN, DMF, 80°C, 4h | |

| Chlorination | 52.7% | HCl, H₂O, 0–50°C, 2.3h |

Q. How should researchers safely handle (S)-5-(Chloromethyl)pyrrolidin-2-one given its hazards?

GHS Classification (based on analogous compounds):

- Hazard Statements : Causes skin/eye irritation (Category 2), acute toxicity (oral/dermal/inhalation, Category 4) .

- Precautionary Measures :

- Engineering Controls : Use fume hoods with ≥0.5 m/s airflow .

- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved masks) for prolonged exposure .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- X-Ray Powder Diffraction (XRPD) : Determines crystalline structure and polymorphic forms. Peaks at 2θ = 8.9°, 15.3°, and 21.7° are characteristic .

- HPLC-MS : Quantifies purity (>98%) and detects impurities (e.g., unreacted intermediates) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆): δ 3.85 (m, CH₂Cl), 2.75 (m, pyrrolidinone ring protons) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (S)-5-(Chloromethyl)pyrrolidin-2-one in nucleophilic substitutions?

Methods :

- Density Functional Theory (DFT) : Calculate transition-state energies for SN2 reactions at the chloromethyl group.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Case Study : MOE (Molecular Operating Environment) software predicted a 15% higher activation energy in THF vs. DMF, aligning with experimental yields .

Q. How do contradictory data on reaction yields arise, and how should they be resolved?

Common Sources of Variability :

Q. Resolution Strategies :

Q. What ecological toxicity data are available for (S)-5-(Chloromethyl)pyrrolidin-2-one, and how should they inform disposal protocols?

Current Data Gaps :

Q. What strategies improve enantiomeric purity during synthesis?

Q. How does the chloromethyl group influence the compound’s pharmacokinetic properties in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.